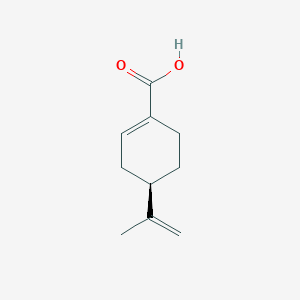

Perillic acid (-)

Description

Perillic acid (-) is a natural product found in Spodoptera litura with data available.

Structure

3D Structure

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(4R)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12)/t8-/m0/s1 |

InChI Key |

CDSMSBUVCWHORP-QMMMGPOBSA-N |

SMILES |

CC(=C)C1CCC(=CC1)C(=O)O |

Isomeric SMILES |

CC(=C)[C@@H]1CCC(=CC1)C(=O)O |

Canonical SMILES |

CC(=C)C1CCC(=CC1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of (-)-Perillic Acid from (-)-β-Pinene Epoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Perillic acid, a naturally occurring monoterpenoid, has garnered significant attention in the scientific community for its potential therapeutic applications, particularly in oncology. Its synthesis from readily available precursors is a key area of research for enabling further preclinical and clinical investigations. This technical guide provides a comprehensive overview of a robust and economically viable chemical synthesis route for (-)-perillic acid, commencing from the chiral precursor (-)-β-pinene epoxide. This document details the multi-step synthetic pathway, including isomerization and subsequent oxidation reactions. It presents a compilation of quantitative data, detailed experimental protocols, and visual representations of the chemical transformations and workflows to support researchers in the practical application of this synthesis.

Introduction

(-)-Perillic acid is a monoterpenoid found in the essential oils of various plants, such as those from the Perilla genus. Its biological activity, particularly its potential as an antineoplastic agent, has spurred the development of efficient and stereoselective synthetic routes. The synthesis of (-)-perillic acid from (-)-β-pinene epoxide is an attractive approach due to the availability of the starting material and the potential for good yields while maintaining the desired stereochemistry.[1]

This guide focuses on a three-step synthesis involving an initial isomerization of the epoxide to the allylic alcohol, followed by a two-step oxidation to yield the final carboxylic acid.

Overall Synthesis Pathway

The chemical synthesis of (S)-(-)-perillic acid from (-)-β-pinene epoxide proceeds through a three-step sequence. The initial step involves the isomerization of the epoxide to form (S)-(-)-perillyl alcohol. This is followed by the oxidation of the alcohol to the corresponding aldehyde, (S)-(-)-perillaldehyde. The final step is the oxidation of the aldehyde to the desired carboxylic acid, (S)-(-)-perillic acid.[1]

Caption: Chemical pathway for the synthesis of (S)-(-)-Perillic Acid.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, including reaction conditions, yields, and spectroscopic data for the synthesized compounds.

Table 1: Synthesis of (S)-(-)-Perillyl Alcohol from (-)-β-Pinene Epoxide

| Parameter | Value | Reference |

| Reaction | Isomerization | [1] |

| Catalyst | Ammonium (B1175870) Nitrate (B79036) (NH₄NO₃) | [1] |

| Yield | 53% (using a mercury (II) salt catalyzed hydrolysis/dehydration sequence) | [2] |

| Spectroscopic Data | ¹H NMR (250 MHz, CDCl₃) δ (ppm): 5.65 (br. s, 1H), 4.71 (br. s, 2H), 4.01 (br. s, 2H), 1.75-2.20 (m, 7H), 1.72 (s, 3H), 1.4-1.5 (m, 1H).¹³C NMR (62.9 MHz, CDCl₃) δ (ppm): 149.7 (s), 137.3 (s), 122.3 (d), 108.6 (t), 67.1 (t), 41.0 (d), 30.3 (t), 26.2 (t), 22.0 (t), 20.0 (q). | [2] |

Table 2: Synthesis of (S)-(-)-Perillaldehyde from (S)-(-)-Perillyl Alcohol

| Parameter | Value | Reference |

| Reaction | Oxidation | [1] |

| Oxidizing Agent | Manganese Dioxide (MnO₂) | [1] |

| Yield | High (qualitative) | [3] |

| Spectroscopic Data | ¹H NMR (CDCl₃) δ (ppm): 9.438, 6.842, 4.782, 4.738, 2.47, 2.26, 2.12, 1.914, 1.763, 1.45.¹³C NMR (CDCl₃): Data available.IR Spectrum: Data available. | [1] |

Table 3: Synthesis of (S)-(-)-Perillic Acid from (S)-(-)-Perillaldehyde

| Parameter | Value | Reference |

| Reaction | Oxidation | [1] |

| Oxidizing Agent | Silver Oxide (Ag₂O) | [1] |

| Yield | Good to high (qualitative for similar aldehyde oxidations) | [4] |

| Spectroscopic Data | ¹H NMR (600 MHz, H₂O): Data available. | [5] |

Experimental Protocols

The following are detailed experimental protocols for the three-step synthesis of (-)-perillic acid.

Step 1: Isomerization of (-)-β-Pinene Epoxide to (S)-(-)-Perillyl Alcohol

Caption: Experimental workflow for the isomerization of (-)-β-pinene epoxide.[1]

Materials:

-

(-)-β-Pinene epoxide

-

Ammonium nitrate (NH₄NO₃)

-

Suitable solvent (e.g., toluene)

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of (-)-β-pinene epoxide in a suitable solvent, add a catalytic amount of ammonium nitrate.

-

Heat the reaction mixture with stirring. The optimal temperature and reaction time should be determined by monitoring the reaction progress.

-

Monitor the disappearance of the starting material and the formation of the product by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether) multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-(-)-perillyl alcohol.

-

Purify the crude product by column chromatography on silica gel to yield pure (S)-(-)-perillyl alcohol.

Step 2: Oxidation of (S)-(-)-Perillyl Alcohol to (S)-(-)-Perillaldehyde

Caption: Experimental workflow for the oxidation to (S)-(-)-perillaldehyde.[1]

Materials:

-

(S)-(-)-Perillyl alcohol

-

Activated manganese dioxide (MnO₂)

-

Suitable solvent (e.g., dichloromethane, chloroform, or petroleum ether)

-

Celite

-

Silica gel for column chromatography

Procedure:

-

Dissolve (S)-(-)-perillyl alcohol in a suitable solvent in a round-bottom flask.

-

Add activated manganese dioxide to the solution. A significant excess of MnO₂ is often required for efficient oxidation.[6]

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

-

Wash the celite pad with the solvent used for the reaction.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude (S)-(-)-perillaldehyde.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 3: Oxidation of (S)-(-)-Perillaldehyde to (S)-(-)-Perillic Acid

Caption: Experimental workflow for the oxidation to (S)-(-)-perillic acid.[1]

Materials:

-

(S)-(-)-Perillaldehyde

-

Silver oxide (Ag₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Suitable solvent (e.g., ethanol (B145695) or aqueous ethanol)

-

Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for acidification

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare a solution of sodium hydroxide in water.

-

In a separate flask, dissolve (S)-(-)-perillaldehyde in a suitable solvent.

-

Add the silver oxide to the aldehyde solution, followed by the dropwise addition of the sodium hydroxide solution with vigorous stirring.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or GC until the aldehyde is consumed.

-

Upon completion, filter the reaction mixture to remove the precipitated silver metal and any unreacted silver oxide.

-

Wash the solid residue with water.

-

Combine the filtrate and washings and cool in an ice bath.

-

Acidify the solution with dilute acid (e.g., HCl) to precipitate the perillic acid.

-

Extract the aqueous solution with an organic solvent like ethyl acetate (B1210297).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (-)-perillic acid.

-

Purify the crude product by recrystallization or column chromatography.

Conclusion

The described three-step chemical synthesis provides a reliable and scalable method for the preparation of (-)-perillic acid from (-)-β-pinene epoxide. This guide offers the necessary quantitative data and detailed experimental protocols to enable researchers to successfully implement this synthesis in a laboratory setting. The presented workflow diagrams provide a clear visual guide for each stage of the process. Further optimization of reaction conditions may lead to improved yields and process efficiency.

References

- 1. benchchem.com [benchchem.com]

- 2. US5994598A - Method of preparing perillyl alcohol and perillyl acetate - Google Patents [patents.google.com]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. CuO and Ag2O/CuO Catalyzed Oxidation of Aldehydes to the Corresponding Carboxylic Acids by Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Manganese Dioxide [commonorganicchemistry.com]

- 6. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]

Spectroscopic and Mechanistic Insights into (-)-Perillic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Perillic acid, a monoterpenoid derived from the oxidation of limonene, has garnered significant attention in the scientific community for its potential therapeutic applications, particularly in oncology. As a key metabolite of perillyl alcohol, understanding its physicochemical properties and biological activity is crucial for advancing its development as a potential drug candidate. This technical guide provides an in-depth overview of the spectroscopic characterization of (-)-perillic acid and elucidates its known mechanisms of action, including the inhibition of protein prenylation and induction of apoptosis.

Spectroscopic Data

The structural elucidation and characterization of (-)-perillic acid are fundamentally reliant on various spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: 1H and 13C NMR Spectroscopic Data for (-)-Perillic Acid

| 1H NMR (600 MHz, H2O) | 13C NMR (Predicted, 252 MHz, D2O) |

| Chemical Shift (ppm) | Atom Assignment |

| 6.92 (m) | H-2 |

| 4.75 (s) | H-8a |

| 4.72 (s) | H-8b |

| 2.45 - 2.10 (m) | H-3, H-4, H-5 |

| 1.73 (s) | H-9 |

Data sourced from the Human Metabolome Database and PubChem.[1]

Table 2: Mass Spectrometry Data for (-)-Perillic Acid

| Technique | Parameter | Value |

| GC-MS | Molecular Ion (M+) | m/z 166 |

| Key Fragments | m/z 151 ([M-CH3]+), 121 ([M-COOH]+), 107, 93, 79, 67 | |

| ESI-MS/MS | Precursor Ion [M-H]- | m/z 165 |

| Product Ions | m/z 121 ([M-H-CO2]-), 93 |

Fragmentation patterns are based on typical behavior of similar carboxylic acids and available data.[2][3][4][5][6][7][8][9][10][11]

Table 3: Infrared (IR) Spectroscopy Data for (-)-Perillic Acid

| Vibrational Mode | Frequency (cm-1) |

| O-H stretch (Carboxylic Acid) | ~3300-2500 (broad) |

| C-H stretch (alkene and alkane) | ~3080, 2925, 2850 |

| C=O stretch (Carboxylic Acid) | ~1690 |

| C=C stretch (alkene) | ~1645 |

| C-O stretch (Carboxylic Acid) | ~1290 |

| =C-H bend (alkene) | ~890 |

Characteristic absorption bands are based on general principles of IR spectroscopy and data for similar compounds.[12][13][14][15]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of spectroscopic data. The following sections outline generalized protocols for the key analytical techniques used in the characterization of (-)-perillic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of (-)-perillic acid (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., D2O, CDCl3) in a standard 5 mm NMR tube. The concentration is adjusted to obtain an adequate signal-to-noise ratio.

-

1H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments) is typically used. For quantitative measurements, a 90° pulse with a longer relaxation delay is employed.[16]

-

Acquisition Parameters:

-

-

13C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).[17]

-

Acquisition Parameters:

-

Relaxation Delay (d1): 2-10 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Number of Scans (ns): A higher number of scans (e.g., 1024 to 4096 or more) is generally required due to the low natural abundance of 13C.[18]

-

-

Mass Spectrometry (MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Derivatization (e.g., silylation) may be employed to increase volatility and improve chromatographic performance.

-

Chromatographic Separation: A capillary column (e.g., HP-5MS) is used with a temperature gradient to separate the analyte from the solvent and any impurities.

-

Ionization: Electron Ionization (EI) at 70 eV is typically used to generate fragment ions.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.

-

-

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS):

-

Sample Preparation: The sample is dissolved in a solvent compatible with ESI, typically a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to promote ionization.

-

Ionization: ESI in negative ion mode is often used for carboxylic acids to generate the [M-H]- ion.

-

Tandem Mass Spectrometry (MS/MS): The precursor ion ([M-H]-) is selected and subjected to collision-induced dissociation (CID) to generate product ions, providing further structural information.[4]

-

Infrared (IR) Spectroscopy

-

Potassium Bromide (KBr) Pellet Method:

-

Sample Preparation: A small amount of solid (-)-perillic acid (1-2 mg) is finely ground with anhydrous KBr powder (100-200 mg). The mixture is then pressed under high pressure to form a transparent or translucent pellet.[19]

-

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm-1.

-

-

Attenuated Total Reflectance (ATR)-FTIR:

-

Sample Preparation: A small amount of the solid or a concentrated solution of (-)-perillic acid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[20]

-

Analysis: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded. This method requires minimal sample preparation.

-

Signaling Pathways and Mechanisms of Action

(-)-Perillic acid exerts its biological effects through the modulation of several key cellular signaling pathways. Two of the most well-characterized mechanisms are the inhibition of protein prenylation and the induction of apoptosis.

Inhibition of Protein Prenylation

Protein prenylation is a post-translational modification that involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), to cysteine residues of certain proteins, most notably small GTPases like Ras. This modification is crucial for their proper membrane localization and function in signal transduction. (-)-Perillic acid has been shown to inhibit the enzymes responsible for prenylation, farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I). By preventing the prenylation of proteins like Ras, (-)-perillic acid disrupts their downstream signaling cascades, which are often hyperactivated in cancer cells, leading to reduced cell proliferation and survival.[21]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. (-)-Perillic acid has been demonstrated to induce apoptosis in cancer cells, primarily through the intrinsic (mitochondrial) pathway.[1][22] This process is often initiated by cellular stress and is regulated by a complex interplay of pro- and anti-apoptotic proteins. Evidence suggests that (-)-perillic acid can lead to the upregulation of the tumor suppressor protein p53, which in turn transcriptionally activates the cyclin-dependent kinase inhibitor p21.[23][24][25][26] The induction of p21 can lead to cell cycle arrest, and in concert with other signals, promote apoptosis. A key event in the intrinsic apoptotic pathway is the activation of pro-apoptotic proteins like Bax, which leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases (e.g., caspase-9), leading to the activation of executioner caspases (e.g., caspase-3) that dismantle the cell.[27][28]

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile for the identification and characterization of (-)-perillic acid. The detailed experimental protocols offer a foundation for reproducible research. Furthermore, the elucidation of its mechanisms of action, particularly the inhibition of protein prenylation and the induction of apoptosis, underscores its potential as a therapeutic agent. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation into the promising biological activities of (-)-perillic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 8. uab.edu [uab.edu]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. uab.edu [uab.edu]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 17. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 18. chem.as.uky.edu [chem.as.uky.edu]

- 19. azom.com [azom.com]

- 20. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]

- 21. mdpi.com [mdpi.com]

- 22. Perillyl alcohol and perillic acid induced cell cycle arrest and apoptosis in non small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. p21 induction plays a dual role in anti-cancer activity of ursolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. p53-dependent and independent expression of p21 during cell growth, differentiation, and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Ellagic acid induced p53/p21 expression, G1 arrest and apoptosis in human bladder cancer T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

The Botanical Treasury and Microbial Forge: An In-depth Technical Guide to the Natural Sources and Biosynthesis of (-)-Perillic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Perillic acid, a naturally occurring monoterpenoid, has emerged as a molecule of significant interest within the scientific and pharmaceutical communities. Its potential as an anticancer agent, coupled with other biological activities, has spurred research into its origins and production. This technical guide provides a comprehensive overview of the natural sources of (-)-perillic acid and the intricate biosynthetic pathways that lead to its formation. It is designed to serve as a vital resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Natural Sources of (-)-Perillic Acid

The primary botanical source of (-)-perillic acid is the annual herb Perilla frutescens (L.) Britton, a member of the Lamiaceae (mint) family.[1] This plant is extensively cultivated in East Asian countries, including China, Japan, and Korea, where it is utilized for both culinary and medicinal purposes.[1] (-)-Perillic acid is predominantly found in the aerial parts of the plant, particularly the leaves.[1] It is important to note that (-)-perillic acid is not typically a primary constituent but rather a bio-oxidation product of other monoterpenes, most notably (R)-(+)-limonene and its derivatives, perillyl alcohol and perillaldehyde (B36042), which are also present in Perilla frutescens.[1]

While Perilla frutescens is the well-established botanical origin, comprehensive quantitative data on the specific concentration of (-)-perillic acid in various parts of the plant remains limited in publicly available literature. Numerous studies have focused on quantifying other compounds in Perilla frutescens, such as rosmarinic acid, perillaldehyde, and various flavonoids and volatile oils.[2][3][4]

In addition to its botanical origin, (-)-perillic acid can be produced through the microbial biotransformation of limonene (B3431351). Various microorganisms, including bacteria and yeasts, have been successfully employed to convert limonene into perillic acid, often with high yields. This approach presents a promising alternative for the sustainable production of this valuable compound.

Quantitative Data on Perillic Acid Production

The following table summarizes the quantitative data available for the production of perillic acid from various sources, with a primary focus on microbial biotransformation due to the scarcity of data from natural plant extraction.

| Biological Source | Substrate | Product Concentration | Molar Yield (%) | Reference |

| Pseudomonas putida GS1 | Limonene | 11 g/L (64 mM) | - | [5] |

| Yarrowia lipolytica ATCC 18942 | R-(+)-Limonene | 564 mg/L | - | [6] |

| Yarrowia lipolytica ATCC 18942 | R-(+)-Limonene | 855 mg/L | 16.7% | [6][7] |

| Yarrowia lipolytica | Orange Essential Oil (89.1% Limonene) | 872 mg/L | 29.7% | [7] |

| Yarrowia lipolytica | R-(+)-Limonene | 725 mg/L (in shaker flask) | - | [7] |

| Mycobacterium sp. | d-Limonene | - | Low Yield | [8] |

Biosynthesis of (-)-Perillic Acid

The biosynthesis of (-)-perillic acid in Perilla frutescens is a multi-step process that begins with the universal precursor of terpenes, geranyl pyrophosphate (GPP). The pathway proceeds through a series of enzymatic reactions, primarily involving cyclization and subsequent oxidation steps.

The key stages of the biosynthetic pathway are as follows:

-

Formation of Limonene: Geranyl pyrophosphate (GPP) is cyclized by the enzyme limonene synthase to form limonene.[2]

-

Hydroxylation to Perillyl Alcohol: The exocyclic methyl group of limonene is hydroxylated to form perillyl alcohol. This reaction is catalyzed by a cytochrome P450 monooxygenase.[2][9]

-

Oxidation to Perillaldehyde: Perillyl alcohol is then oxidized to perillaldehyde by an alcohol dehydrogenase.[2]

-

Final Oxidation to Perillic Acid: The final step involves the oxidation of perillaldehyde to perillic acid, a reaction catalyzed by an aldehyde dehydrogenase.[2]

Experimental Protocols

While a standardized, validated protocol for the extraction and quantification of (-)-perillic acid from Perilla frutescens is not extensively documented, a general methodology can be proposed based on established techniques for the analysis of organic acids in plant matrices.

General Extraction and Isolation Protocol

This protocol outlines a general procedure for the extraction and isolation of (-)-perillic acid from the leaves of Perilla frutescens. Optimization and validation are necessary for specific research applications.

Materials:

-

Fresh or dried leaves of Perilla frutescens

-

Methanol (B129727) or ethanol (B145695) (analytical grade)

-

n-Hexane (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Rotary evaporator

Procedure:

-

Sample Preparation: Air-dry or lyophilize fresh leaves of Perilla frutescens. Grind the dried leaves into a fine powder.

-

Extraction: Macerate the powdered plant material in methanol or ethanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional agitation.[2] Filter the extract and repeat the extraction process twice more with the plant residue. Combine the filtrates.

-

Concentration: Concentrate the combined filtrates under reduced pressure using a rotary evaporator to obtain a crude extract.[2]

-

Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning. First, partition with n-hexane to remove non-polar compounds. Discard the n-hexane fraction. Subsequently, partition the aqueous layer with ethyl acetate to extract organic acids, including perillic acid.[2]

-

Drying and Concentration: Collect the ethyl acetate fraction, dry it over anhydrous sodium sulfate, and then concentrate to dryness using a rotary evaporator.[2]

-

Isolation by Column Chromatography: Subject the concentrated ethyl acetate fraction to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity to separate the compounds. Collect the fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing perillic acid.[2]

Quantification by UPLC-MS/MS

For accurate quantification of (-)-perillic acid in plant extracts, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a recommended method.

Suggested UPLC-MS/MS Conditions:

-

Instrumentation: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[2]

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).[2]

-

Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).[2]

-

Flow Rate: 0.3 mL/min.[2]

-

Injection Volume: 2 µL.[2]

-

Column Temperature: 40 °C.[2]

-

Ionization Mode: Negative ESI.[2]

Signaling Pathway Modulation by (-)-Perillic Acid

(-)-Perillic acid exerts its biological effects, particularly its anticancer activity, by modulating key intracellular signaling pathways. A primary mechanism of action is the inhibition of protein prenylation, which subsequently disrupts the function of small GTP-binding proteins like Ras.

The Ras/MAPK (Mitogen-Activated Protein Kinase) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers. (-)-Perillic acid has been shown to inhibit the Ras/MAPK pathway by preventing the farnesylation of Ras proteins, which is essential for their localization to the cell membrane and subsequent activation.[1] This leads to a reduction in the phosphorylation and activation of downstream kinases such as MEK and ERK, ultimately suppressing cancer cell proliferation.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Comparison and Chemical Profile Analysis of Different Medicinal Parts of Perilla frutescens (L.) Britt. from Different Varieties and Harvest Periods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioconversion of limonene to increased concentrations of perillic acid by Pseudomonas putida GS1 in a fed-batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioconversion of R-(+)-limonene to perillic acid by the yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of perillic acid from orange essential oil by Yarrowia lipolytica using a top-aerated bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

(-)-Perillic acid mechanism of action in cancer cells

An In-depth Technical Guide to the Mechanism of Action of (-)-Perillic Acid in Cancer Cells

Introduction

(S)-(-)-Perillic acid (PA), a natural monoterpene and the primary plasma metabolite of (S)-perillyl alcohol (POH), has emerged as a significant compound of interest for its anti-cancer properties.[1] While its precursor, POH, has advanced to clinical trials, PA itself exhibits a potent and distinct profile of anti-neoplastic activity.[1] This technical guide offers a detailed exploration of the molecular mechanisms by which (-)-perillic acid exerts its effects on cancer cells, focusing on its foundational role in inhibiting protein prenylation, the subsequent modulation of critical signaling pathways, and the induction of cell cycle arrest and apoptosis.[1]

Core Mechanism: Inhibition of Protein Prenylation

The primary and most fundamental anti-cancer activity of perillic acid is its ability to inhibit protein prenylation.[2] This post-translational modification involves the covalent attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), to cysteine residues of specific proteins, particularly small GTPases like those in the Ras superfamily.[1][2] This process is essential for the proper membrane localization and function of these signaling proteins. Oncogenic Ras mutations are present in approximately 20-25% of all human cancers, making this pathway a critical therapeutic target.[1] Perillic acid has been shown to inhibit the enzymes farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I), thereby preventing the activation of key oncogenic proteins.

Modulation of Key Signaling Pathways

The disruption of protein prenylation by perillic acid directly impacts several pro-survival and proliferative signaling cascades that are frequently hyperactivated in cancer.[1]

Ras/MAPK Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a central cascade regulating cell growth and survival.[1] By preventing the farnesylation and subsequent membrane localization of Ras proteins, perillic acid interrupts this pathway.[1] This leads to a dose-dependent decrease in the phosphorylation and activation of downstream kinases, including MAPK (ERK), ultimately suppressing signals that drive cell proliferation.[1][3]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is another critical regulator of cell survival and growth that is often dysregulated in cancer.[1] Ras can act as an upstream activator of PI3K.[1] Therefore, the inhibition of Ras prenylation by perillic acid is expected to contribute to the downregulation of the PI3K/Akt/mTOR pathway, further impeding cancer cell survival and proliferation.[1][4] While direct studies on perillic acid's effect are limited, its precursor, perillyl alcohol, has been shown to indirectly inhibit this pathway.[1][4]

Induction of Apoptosis

Perillic acid is a potent inducer of apoptosis (programmed cell death) in various cancer cell lines.[1] This is achieved primarily through the intrinsic, or mitochondrial, pathway.[1] Studies have shown that treatment with perillic acid leads to an increased expression of the pro-apoptotic protein Bax.[5][6] The upregulation of Bax is a key step in mitochondrial-mediated apoptosis, leading to the release of cytochrome c and the subsequent activation of executioner caspases, such as caspase-3, which carry out the controlled dismantling of the cell.[5][6]

Induction of Cell Cycle Arrest

Perillic acid can halt the proliferation of cancer cells by inducing cell cycle arrest, frequently in the G0/G1 phase.[6][7] This mechanism prevents cells from progressing to the S phase (DNA synthesis) and subsequent division. The arrest is often mediated by the modulation of key cell cycle regulatory proteins.[1] Perillic acid has been shown to increase the expression of the cyclin-dependent kinase inhibitor p21.[5][6] The p21 protein binds to and inhibits the activity of cyclin D1/CDK4/6 complexes, which are essential for the G1/S transition. Concurrently, a downregulation of Cyclin D1 is observed, further reinforcing the block in cell cycle progression.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. scilit.com [scilit.com]

- 4. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Perillyl alcohol and perillic acid induced cell cycle arrest and apoptosis in non small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of S(-) perillic acid on protein prenylation and arterial smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Navigating the Formulation Landscape of (-)-Perillic Acid: A Technical Guide to Solubility and Stability

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a therapeutic candidate is paramount. This in-depth technical guide focuses on (-)-perillic acid, a promising monoterpene with anticancer properties, delving into its solubility and stability profiles across various solvent systems. This document provides a comprehensive overview of quantitative solubility data, detailed experimental protocols for solubility and stability assessment, and a discussion of key stability considerations to guide successful formulation development.

Executive Summary

(-)-Perillic acid, a key metabolite of limonene, presents formulation challenges due to its limited aqueous solubility. This guide consolidates available data, revealing a predicted aqueous solubility of approximately 1.63 g/L, which is significantly enhanced in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), where it can reach up to 200 mg/mL.[1][2] The stability of (-)-perillic acid is influenced by factors including pH, light, and oxygen. The primary degradation pathways are oxidation, photodegradation, and thermal degradation.[3] Optimal stability in aqueous formulations is achieved within a pH range of 4 to 8. This guide provides detailed methodologies for accurately determining these crucial parameters and offers insights into formulation strategies to enhance both solubility and stability.

Solubility Profile of (-)-Perillic Acid

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the choice of formulation strategies. (-)-Perillic acid is characterized as a hydrophobic molecule with limited solubility in aqueous media.[1]

Quantitative Solubility Data

| Solvent/Solvent System | Type | Solubility | Observations |

| Water (Predicted) | Aqueous | 1.63 g/L | Practically insoluble.[1] |

| Dimethyl Sulfoxide (DMSO) | Organic | ~200 mg/mL | Sonication may be required for complete dissolution.[1][2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Co-solvent System | ≥ 5 mg/mL | A common vehicle for in vivo studies.[2] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Cyclodextrin Formulation | ≥ 5 mg/mL | Sulfobutylether-β-cyclodextrin enhances aqueous solubility.[1][2] |

| 10% DMSO, 90% Corn Oil | Oil-based System | ≥ 5 mg/mL | Suitable for lipid-based formulations.[2] |

Factors Influencing Solubility

Several factors can be manipulated to enhance the solubility of (-)-perillic acid:

-

pH Adjustment: As a carboxylic acid with a pKa between 4.8 and 4.99, the solubility of (-)-perillic acid in aqueous solutions is highly pH-dependent.[1] Increasing the pH above its pKa deprotonates the carboxylic acid group, forming the more soluble perillate (B1240657) anion. For optimal solubility, a pH of at least 2 units above the pKa (i.e., pH > 7.0) is recommended.[1]

-

Co-solvents: The addition of water-miscible organic solvents such as ethanol (B145695) and propylene (B89431) glycol can significantly increase the solubility of (-)-perillic acid in aqueous formulations.[1][4]

-

Salt Formation: Converting (-)-perillic acid to a salt, such as sodium perillate, can dramatically improve its aqueous solubility.[1][4]

-

Surfactants and Cyclodextrins: The use of solubilizing agents like surfactants (e.g., polysorbates) and cyclodextrins can enhance solubility by forming micelles or inclusion complexes, respectively.[1]

Stability of (-)-Perillic Acid

Ensuring the stability of (-)-perillic acid in a formulation is crucial for maintaining its therapeutic efficacy and safety. The primary degradation pathways for this compound are oxidation, photodegradation, and thermal degradation.

Degradation Pathways

-

Oxidation: The double bonds within the cyclohexene (B86901) ring and the allylic hydrogens make (-)-perillic acid susceptible to auto-oxidation. This can lead to the formation of epoxides, hydroperoxides, and other oxidative byproducts.[3] The presence of oxygen and trace metal ions can accelerate this process.

-

Photodegradation: Exposure to ultraviolet (UV) or visible light can induce degradation of unsaturated compounds like (-)-perillic acid.[3]

-

Thermal Degradation: Elevated temperatures can accelerate the degradation process, although refrigeration can slow it down.[3]

Strategies for Enhancing Stability

To mitigate degradation, the following strategies are recommended:

-

pH Control: Maintaining the pH of aqueous formulations between 4 and 8 is recommended for optimal stability.[5]

-

Antioxidants and Chelating Agents: The inclusion of antioxidants, such as butylated hydroxytoluene (BHT) or tocopherol, can prevent oxidative degradation. Chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidation.

-

Light Protection: Formulations should be packaged in light-resistant containers (e.g., amber glass) to prevent photodegradation.

-

Inert Atmosphere: Storing the bulk drug substance and formulations under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[3]

-

Temperature Control: Storage at controlled room temperature or under refrigeration, as determined by stability studies, is essential.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of successful drug development. This section outlines detailed protocols for determining the solubility and stability of (-)-perillic acid.

Solubility Determination: Shake-Flask Method

The equilibrium solubility of (-)-perillic acid can be determined using the conventional shake-flask method.

Objective: To determine the saturation solubility of (-)-perillic acid in a specific solvent.

Materials:

-

(-)-Perillic acid

-

Solvent of interest

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

Procedure:

-

Add an excess amount of (-)-perillic acid to a vial containing a known volume of the solvent to create a supersaturated solution. The presence of undissolved solid is essential.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

Accurately dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of (-)-perillic acid in the diluted sample using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or other appropriate units, accounting for the dilution factor.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Objective: To evaluate the stability of (-)-perillic acid under various stress conditions.

Materials:

-

(-)-Perillic acid

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

Photostability chamber

-

Oven

Procedure:

-

Acid Hydrolysis: Dissolve (-)-perillic acid in a suitable solvent and add 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the sample with NaOH before analysis.

-

Base Hydrolysis: Dissolve (-)-perillic acid in a suitable solvent and add 0.1 M NaOH. Keep at room temperature or a slightly elevated temperature for a defined period. Neutralize the sample with HCl before analysis.

-

Oxidation: Treat a solution of (-)-perillic acid with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose solid (-)-perillic acid and a solution of the compound to dry heat (e.g., 80°C) for a specified duration.

-

Photodegradation: Expose a solution of (-)-perillic acid to a light source according to ICH Q1B guidelines.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. The method should be capable of separating the intact drug from all significant degradation products.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the logical workflows for solubility and stability testing.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Testing.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of (-)-perillic acid. The limited aqueous solubility necessitates the use of formulation strategies such as pH adjustment, co-solvents, and the formation of salts or complexes. The inherent instability of the molecule towards oxidation, light, and heat requires careful consideration of formulation excipients and packaging. The detailed experimental protocols and workflows presented herein offer a practical framework for researchers and drug development professionals to systematically evaluate and address the formulation challenges associated with (-)-perillic acid, ultimately paving the way for the development of safe, stable, and efficacious drug products. Further investigation into the quantitative solubility in a broader range of pharmaceutically relevant solvents is warranted to expand the formulation toolkit for this promising therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. EP3184503A1 - Perillic acid derivative, method for preparing a perillic acid derivative, pharmaceutical composition, use of a perillic acid derivative and cancer treatment method - Google Patents [patents.google.com]

- 5. specialchem.com [specialchem.com]

An In-Depth Technical Guide on the Biological Activities of (-)-Perillic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Perillic acid (PA), a natural monoterpene and the primary metabolite of d-limonene and perillyl alcohol (POH), has emerged as a compound of significant interest in biomedical research.[1] Possessing a range of biological activities, it has been most extensively studied for its anticancer properties.[2] This technical guide provides a comprehensive overview of the biological activities of (-)-perillic acid and its derivatives, with a focus on its anticancer, anti-inflammatory, antiviral, and antimicrobial effects. This document details the molecular mechanisms of action, summarizes quantitative data from in vitro and in vivo studies, provides detailed experimental protocols for key assays, and visualizes complex signaling pathways to support further research and drug development efforts.

Anticancer Activity

The anticancer properties of (-)-perillic acid and its derivatives are the most extensively documented.[2] These compounds have demonstrated efficacy in a variety of preclinical cancer models through multiple mechanisms of action.

Molecular Mechanisms of Anticancer Activity

The anticancer effects of (-)-perillic acid and its derivatives are multifaceted, primarily involving the inhibition of protein prenylation and the modulation of key signaling pathways that govern cell proliferation, survival, and apoptosis.

A foundational mechanism of action is the inhibition of protein prenylation, a critical post-translational modification for the function of many signaling proteins, including the Ras superfamily of small GTPases.[3] By inhibiting farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I), (-)-perillic acid disrupts the attachment of isoprenoid lipids to these proteins, thereby impeding their localization to the cell membrane and subsequent activation of downstream signaling cascades.[3]

(-)-Perillic acid and its derivatives have been shown to modulate several critical signaling pathways implicated in cancer progression:

-

Ras-Raf-MEK-ERK (MAPK) Pathway: By inhibiting Ras prenylation, (-)-perillic acid can suppress the downstream Ras-Raf-MEK-ERK signaling cascade, which is frequently hyperactivated in cancer and plays a central role in promoting cell proliferation.[4]

-

PI3K/Akt Signaling Pathway: Evidence suggests that some derivatives of perillic acid may exert their effects by modulating the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.[5][6]

-

Apoptosis Induction: (-)-Perillic acid is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines.[7] This is often mediated through the intrinsic (mitochondrial) pathway, involving the upregulation of pro-apoptotic proteins like Bax and the activation of executioner caspases such as caspase-3.[7]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, frequently at the G1 phase.[8] This is often associated with the upregulation of cell cycle inhibitors like p21.[8]

Signaling Pathway Diagrams (Graphviz)

Figure 1: Inhibition of the Ras/MAPK pathway by (-)-perillic acid.

Figure 2: Induction of apoptosis by (-)-perillic acid.

Figure 3: Potential modulation of the PI3K/Akt pathway.

Quantitative Data on Anticancer Activity

The cytotoxic and antiproliferative effects of (-)-perillic acid and its derivatives have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Table 1: In Vitro Cytotoxicity of (-)-Perillic Acid and Its N-Arylamide Derivatives against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cancer Type | IC50 (µg/mL) | Reference(s) |

| (-)-Perillic Acid | A549 | Non-Small Cell Lung | ~250.5 (1.5 mM) | [4] |

| H520 | Non-Small Cell Lung | ~300.6 (1.8 mM) | [4] | |

| HepG2 | Hepatocellular Carcinoma | >100 | [9] | |

| U251 | Glioblastoma | >100 | [9] | |

| N-arylamide derivative 4 | HepG2 | Hepatocellular Carcinoma | 2.58 ± 0.21 | [9] |

| U251 | Glioblastoma | 4.87 ± 0.33 | [9] | |

| N-arylamide derivative 5 | HepG2 | Hepatocellular Carcinoma | 1.49 ± 0.43 | [8][9] |

| U251 | Glioblastoma | 3.10 ± 0.12 | [8][9] |

Table 2: In Vivo Antitumor Activity of (-)-Perillic Acid Derivatives

| Compound | Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition | Reference(s) |

| N-arylamide derivative 4 | Hepatoma H22-inoculated mice | Hepatoma | 30 mg/kg/day | 39.37% | [10] |

| 60 mg/kg/day | 60.24% | [10] | |||

| N-arylamide derivative 5 | Hepatoma H22-inoculated mice | Hepatoma | 15 mg/kg/day | 51.18% | [10] |

| 30 mg/kg/day | 73.62% | [10] | |||

| Perillaldehyde 8,9-epoxide | Sarcoma 180-inoculated mice | Sarcoma | 100 mg/kg/day | 38.4% | [11] |

| 200 mg/kg/day | 58.7% | [11] |

Anti-inflammatory Activity

(-)-Perillic acid and its derivatives have demonstrated notable anti-inflammatory properties. Their mechanisms of action primarily involve the modulation of key inflammatory signaling pathways.

Molecular Mechanisms of Anti-inflammatory Activity

-

NF-κB Pathway: These compounds have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[4]

-

JAK/STAT Pathway: Some monoterpenes have been found to interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for cytokine signaling.[4]

-

Prostaglandin (B15479496) Synthesis: It is hypothesized that perillic acid derivatives may also exert anti-inflammatory effects by inhibiting the synthesis of prostaglandins, which are key mediators of inflammation.[3]

Signaling Pathway Diagram (Graphviz)

Figure 4: Inhibition of the NF-κB pathway by (-)-perillic acid.

Quantitative Data on Anti-inflammatory Activity

Quantitative data on the anti-inflammatory effects of (-)-perillic acid and its derivatives are emerging.

Table 3: In Vitro Anti-inflammatory Activity of Related Monoterpenes

| Compound | Cell Line | Assay | IC50 | Reference(s) |

| Monoterpene Compound 1 | Raw 264.7 | NO Inhibition | 9.56 ± 0.66 µM | [4] |

Antiviral and Antimicrobial Activities

(-)-Perillic acid and related compounds have also been investigated for their potential to combat viral and microbial infections.

Antiviral Activity

Studies have shown that (-)-perillic acid and its precursor, perillyl alcohol, can exert antiviral effects, particularly against enveloped viruses. For instance, they have been shown to interfere with the late stages of herpes simplex virus-1 (HSV-1) maturation, inhibiting the release of infective virions.[12]

Antimicrobial Activity

(-)-Perillic acid exhibits a broad spectrum of antimicrobial activity against gram-positive and gram-negative bacteria, as well as yeasts and molds.[13] Perilla essential oil, which contains perillic acid, has shown strong antibacterial activity against Listeria monocytogenes, with a minimum inhibitory concentration (MIC) of 1 mg/mL.[14]

Table 4: Antimicrobial Activity of Perilla Essential Oil

| Microorganism | MIC (mg/mL) | MBC (mg/mL) | Reference(s) |

| Listeria monocytogenes | 1 | 4 | [14] |

| Porphyromonas gingivalis | 0.25 (1600 µM) | 0.25 (1600 µM) | [15] |

| Fusobacterium nucleatum | 0.25 (1600 µM) | 0.25 (1600 µM) | [15] |

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in this guide.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Workflow Diagram (Graphviz)

Figure 5: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the different compound concentrations. Include untreated and vehicle controls.[16]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[17]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[16]

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.

Step-by-Step Protocol:

-

Cell Lysis: After treatment with the test compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.[10]

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis markers of interest (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.[4]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Step-by-Step Protocol:

-

Cell Treatment and Harvesting: Treat cells with the test compound for the desired duration. Harvest both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate for at least 2 hours at -20°C.[18]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.[18]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.

-

Data Analysis: Analyze the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]

Conclusion

(-)-Perillic acid and its derivatives represent a promising class of natural compounds with a diverse range of biological activities. Their well-documented anticancer effects, coupled with emerging evidence of their anti-inflammatory, antiviral, and antimicrobial properties, make them attractive candidates for further drug development. The detailed experimental protocols and signaling pathway diagrams provided in this technical guide are intended to facilitate future research in this exciting field. Further investigation into the structure-activity relationships of novel derivatives and comprehensive in vivo efficacy and safety studies are warranted to fully realize the therapeutic potential of these compounds.

References

- 1. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]

- 3. Pirinixic acid derivatives as novel dual inhibitors of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three new monoterpenes compounds isolated from Seriphidium terrae-albae exerted anti-inflammatory effects through the JAK/STAT and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel N -arylamide derivatives of ( S )-perillic acid (( S )-PA): in vitro and in vivo cytotoxicity and antitumor evaluation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03382C [pubs.rsc.org]

- 11. In Vivo Anti-Tumor Activity and Toxicological Evaluations of Perillaldehyde 8,9-Epoxide, a Derivative of Perillyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemical study of the modulation of JAK/STAT pathway by sesquiterpenes from Artemisia-Dep.Neurosciences, Biomedicine and Movement Sciences-University of Verona [dnbm.univr.it]

- 13. specialchem.com [specialchem.com]

- 14. Perilla essential oil: a natural antimicrobial agent against Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Perillyl alcohol has antibacterial effects and reduces ROS production in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ijpras.com [ijpras.com]

Technical Guide: In Vitro Anti-Proliferative Effects of (-)-Perillic Acid on Tumor Cell Lines

Abstract

(S)-(-)-Perillic acid (PA), the primary plasma metabolite of the naturally occurring monoterpene (S)-perillyl alcohol (POH), has emerged as a compound of significant interest for its anti-cancer properties.[1] While its precursor, POH, has advanced to clinical trials, PA itself demonstrates a potent and distinct profile of anti-neoplastic activity.[1] This technical guide provides an in-depth exploration of the molecular mechanisms through which (-)-perillic acid exerts its anti-proliferative effects on cancer cells. It focuses on the inhibition of protein prenylation, modulation of critical signaling pathways, induction of apoptosis, and cell cycle arrest. This document synthesizes current in vitro data, presents detailed experimental methodologies, and visualizes complex biological processes to serve as a comprehensive resource for the scientific community.

Core Mechanisms of Anti-Proliferative Action

In vitro studies have revealed that (-)-perillic acid's cytotoxic effects are multifaceted, primarily targeting key cellular processes that are often dysregulated in cancer.

Inhibition of Protein Prenylation

A foundational anti-cancer activity of perillic acid is the inhibition of protein prenylation.[1] This post-translational modification involves the attachment of isoprenoid lipids, like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), to cysteine residues of key signaling proteins, particularly small GTPases in the Ras superfamily.[1] This process is essential for their proper membrane localization and function.[1] By inhibiting the enzymes farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I), perillic acid disrupts the function of oncogenic proteins like Ras, which are mutated in approximately 20-25% of all human cancers.[1]

Modulation of Key Signaling Pathways

The disruption of protein prenylation directly impacts several pro-survival and proliferative signaling cascades.[1] The Ras/MAPK pathway, which is pivotal for cell growth and survival, is a primary target.[2] Perillic acid has been shown to deplete membrane-bound, farnesylated Ras proteins, leading to a dose-dependent reduction in the phosphorylation of Mitogen-Activated Protein Kinase (MAPK), ultimately suppressing signals that drive cell proliferation.[1][2]

Induction of Apoptosis

Perillic acid is a potent inducer of apoptosis (programmed cell death) in various cancer cell lines.[1][3][4] This is achieved primarily through the intrinsic, or mitochondrial, pathway.[1] Treatment with perillic acid leads to the increased expression of the pro-apoptotic protein Bax and enhanced activity of caspase-3, a key executioner of apoptosis.[2][3][4]

Induction of Cell Cycle Arrest

Perillic acid can halt the proliferation of cancer cells by inducing cell cycle arrest.[3] This effect is often mediated by the modulation of key cell cycle regulatory proteins.[1] In several cancer cell lines, PA treatment causes a significant increase in the expression of the cyclin-dependent kinase (CDK) inhibitor p21.[3][5] This upregulation of p21 inhibits cyclin-CDK complexes, preventing cells from progressing through the G1/S or other checkpoints, thereby blocking proliferation.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro studies on (-)-perillic acid and its derivatives. It is important to note that IC50 values can vary significantly based on the specific cell line, assay method, and exposure time.[1][6]

Table 1: Cytotoxicity and IC50 Values of (-)-Perillic Acid and its Derivatives

| Compound | Cell Line | Cancer Type | Assay Method | Exposure Time | IC50 Value | Reference |

| (-)-Perillic Acid | A549 | Non-Small Cell Lung Carcinoma | AlamarBlue | 24 hours | 3.6 mM | [2] |

| (-)-Perillic Acid | H520 | Non-Small Cell Lung Carcinoma | AlamarBlue | 24 hours | Dose-dependent cytotoxicity observed | [2] |

| Derivative 5 (N-arylamide) | HepG2 | Hepatocellular Carcinoma | MTT | 72 hours | 1.49 ± 0.43 µg/mL | [5][6] |

| Derivative 5 (N-arylamide) | U251 | Glioblastoma | MTT | 72 hours | 3.10 ± 0.12 µg/mL | [6] |

| (-)-Perillic Acid | L-929 | Fibroblast (Normal) | XTT | - | >500 µg/mL |

Note: Some studies indicate that the parent (-)-perillic acid shows limited activity compared to its synthetic derivatives in certain cell lines like HepG2 and U251.[2][5]

Table 2: Effects of (-)-Perillic Acid on Cell Cycle and Apoptosis Markers

| Cell Line | Concentration | Effect | Reference |

| A549 | 1 mM | Induces S-phase arrest | [2] |

| H520 | 1 mM | Induces G2/M arrest | [2] |

| A549 & H520 | 2 mM | Increases apoptosis | [2] |

| A549 | - | 61% increase in p21 expression | [5] |

| H520 | - | 100% increase in p21 expression | [5] |

| A549 & H520 | - | Increased expression of Bax and caspase-3 activity | [3][4] |

Visualized Pathways and Workflows

The following diagrams illustrate the key mechanisms of (-)-perillic acid and a typical experimental workflow.

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Caption: Perillic Acid's inhibition of the Ras/MAPK signaling cascade.

Caption: The intrinsic (mitochondrial) pathway of apoptosis induced by Perillic Acid.

Caption: Perillic Acid induces G1 cell cycle arrest via modulation of p21.

Detailed Experimental Protocols

The following are standardized protocols for key in vitro assays used to evaluate the anti-proliferative effects of (-)-perillic acid.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[7]

Materials:

-

Cancer cells

-

Complete growth medium

-

96-well plates

-

(-)-Perillic acid stock solution

-

MTT solution (5 mg/mL in sterile PBS)[8]

-

Solubilization solution (e.g., DMSO, acidified isopropanol)[5][9]

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[6][10]

-

Treatment: The next day, replace the medium with fresh medium containing serial dilutions of (-)-perillic acid. Include vehicle-only (e.g., DMSO) controls. The final DMSO concentration should not exceed 0.5%.[10]

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[5]

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[9][11] Mix gently on an orbital shaker for 15 minutes.[8]

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength between 540 and 570 nm.[6][7]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[1][6]

Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][10]

Materials:

-

Treated and control cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentrations of (-)-perillic acid for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- & PI-negative; early apoptotic cells are Annexin V-positive & PI-negative; late apoptotic/necrotic cells are Annexin V- & PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[5]

Materials:

-

Treated and control cells

-

Cold 70% ethanol (B145695)

-

PBS

-

Staining solution (containing Propidium Iodide and RNase A)[5]

-

Flow cytometer

Protocol:

-

Cell Harvesting: Collect at least 1 x 10⁶ cells per sample after treatment.

-

Fixation: Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing gently. Incubate at 4°C for at least 2 hours or overnight.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in the PI/RNase A staining solution.[5]

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[5]

Conclusion

(-)-Perillic acid demonstrates significant anti-proliferative effects against a variety of tumor cell lines in vitro. Its mechanisms of action are centered on the inhibition of protein prenylation, leading to the disruption of critical oncogenic signaling pathways like Ras/MAPK, and the induction of both apoptosis and cell cycle arrest.[1][2] The upregulation of key regulatory proteins such as p21 and Bax appears to be central to these effects.[3][4][11] While the parent compound shows variable potency, its synthetic derivatives have shown promising cytotoxicity within the concentration ranges recommended for anticancer drug candidates.[6] The available data strongly support the continued investigation of (-)-perillic acid and its analogs as potential chemotherapeutic agents. Future research should focus on expanding the range of cell lines tested, including more normal cell controls to better define its therapeutic window, and exploring its synergistic effects with existing chemotherapy drugs.[11][12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Perillyl alcohol and perillic acid induced cell cycle arrest and apoptosis in non small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. MTT (Assay protocol [protocols.io]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Inhibition of Protein Prenylation by (-)-Perillic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inhibitory effects of (-)-Perillic acid on protein prenylation, a critical post-translational modification involved in cellular signaling and oncogenesis.

Introduction: The Significance of Protein Prenylation and its Inhibition

Protein prenylation is a vital cellular process involving the covalent attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), to cysteine residues within target proteins.[1] This modification is catalyzed by a family of enzymes known as prenyltransferases, primarily farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase I and II).[1][2] Prenylation is crucial for the proper subcellular localization and function of numerous proteins, particularly small GTPases from the Ras superfamily (e.g., Ras, Rho, Rac, Rab).[3][4] These proteins act as molecular switches in signaling pathways that regulate cell proliferation, differentiation, and survival.[5]

Oncogenic mutations in genes like Ras are found in a significant portion of human cancers, leading to constitutively active proteins that drive uncontrolled cell growth.[2][6] The discovery that the function of these oncoproteins is dependent on their prenylation for membrane association has made prenyltransferases attractive targets for anticancer drug development.[2][7] (-)-Perillic acid, a naturally occurring monoterpene and a major metabolite of d-limonene and perillyl alcohol, has emerged as a promising inhibitor of this process.[8][9]

Mechanism of Action: (-)-Perillic Acid as a Prenyltransferase Inhibitor

(-)-Perillic acid exerts its biological effects primarily by inhibiting the activity of both farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I). By doing so, it prevents the transfer of farnesyl and geranylgeranyl moieties to their respective protein substrates.[10] This inhibition disrupts the ability of key signaling proteins, such as Ras and Rho, to anchor to the cell membrane, which is a prerequisite for their activation and downstream signaling functions.[7] While both enantiomers of perillic acid demonstrate inhibitory activity, studies have shown stereospecific differences in their potency.[7] The perillic acid methyl ester, a minor metabolite, has been reported to be a more potent inhibitor of these enzymes in vitro.[9]

Impact on Cellular Signaling Pathways

The inhibition of protein prenylation by (-)-Perillic acid has profound effects on several critical signaling cascades, most notably the Ras/Raf/MEK/ERK pathway.

3.1. The Ras/Raf/MEK/ERK Signaling Cascade

The Ras proteins are central nodes in signaling networks that control cell proliferation and survival.[11] Upon activation by upstream signals, Ras must be localized to the plasma membrane to engage with its downstream effectors, such as the Raf kinases.[1] This initiates a phosphorylation cascade through MEK and ERK, ultimately leading to the activation of transcription factors that promote cell cycle progression.[11][12] By inhibiting Ras farnesylation, (-)-Perillic acid prevents its membrane localization, thereby effectively shutting down this pro-proliferative pathway.[7][13]

Inhibition of the Ras Signaling Pathway by (-)-Perillic Acid.

3.2. Rho Family GTPase Signaling

Similar to Ras, Rho family GTPases (e.g., RhoA, Rac1, Cdc42) require geranylgeranylation for their function in regulating the actin cytoskeleton, cell motility, and cell cycle progression.[12] (-)-Perillic acid's inhibition of GGTase I disrupts these processes, contributing to its anti-proliferative and anti-metastatic effects.[10]

3.3. Cell Cycle and Apoptosis

By disrupting key signaling pathways, (-)-Perillic acid can induce a blockage of cell cycle progression, often in the G0/G1 phase.[10][14] Furthermore, the inhibition of pro-survival signals can lead to the induction of apoptosis (programmed cell death), a crucial mechanism for eliminating cancer cells.[14][15]

Quantitative Data on Prenyltransferase Inhibition

The inhibitory potency of perillic acid and its related compounds against prenyltransferases has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

| Compound | Target Enzyme | IC50 (mM) |

| (S)-(-)-Perillic acid | Farnesyltransferase (FTase) | 10.7 ± 0.9[7] |

| Geranylgeranyltransferase I (GGTase I) | 4.1 ± 0.5[7] | |

| (R)-(+)-Perillic acid | Farnesyltransferase (FTase) | 8.1 ± 1.0[7] |

| Geranylgeranyltransferase I (GGTase I) | 3.4 ± 0.3[7] | |

| Perillic acid methyl ester | Farnesyltransferase (FTase) | Potent inhibitor[9] |

| Geranylgeranyltransferase I (GGTase I) | Potent inhibitor[9] |

Data represents the mean ± standard deviation from published studies.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of protein prenylation.

5.1. In Vitro Prenyltransferase Inhibition Assay (Fluorimetric Method)

This assay measures the enzymatic activity of FTase or GGTase I by detecting the transfer of a fluorescently labeled isoprenoid to a peptide substrate.[6][16]

Workflow for an in vitro prenyltransferase inhibitor assay.

Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT).

-